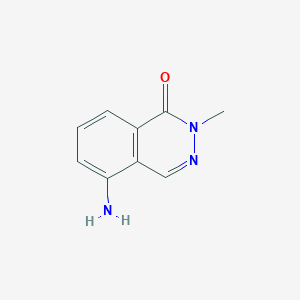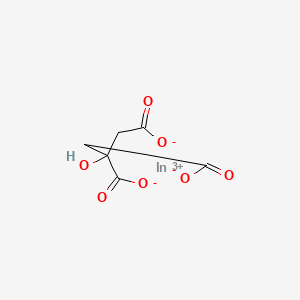
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+)
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) typically involves the reaction of citric acid with indium salts under controlled conditions. One common method involves dissolving citric acid in water and then adding an indium salt, such as indium chloride or indium nitrate, to the solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired indium-citrate complex. The resulting solution is then subjected to evaporation or crystallization to obtain the solid indium-citrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as pH, temperature, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated crystallization systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) can undergo various chemical reactions, including:
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Redox Reactions: The indium ion in the compound can participate in oxidation-reduction reactions.
Substitution Reactions: Ligands in the indium-citrate complex can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Complexation Reactions: Reagents such as other metal salts or ligands (e.g., ethylenediamine) can be used. Conditions typically involve aqueous solutions and controlled pH.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used. Conditions depend on the specific redox reaction.
Substitution Reactions: Ligands such as ammonia or phosphines can be used. Conditions may include varying the temperature and solvent to facilitate the substitution.
Major Products Formed
Complexation Reactions: Formation of mixed-metal complexes or ligand-exchanged complexes.
Redox Reactions: Formation of reduced or oxidized indium species.
Substitution Reactions: Formation of new indium-ligand complexes.
Applications De Recherche Scientifique
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) has several scientific research applications:
Materials Science: Used in the synthesis of indium-based materials, such as indium oxide nanoparticles, which have applications in electronics and catalysis.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including organic transformations and polymerization reactions.
Biomedicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Environmental Science: Studied for its ability to bind and remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) involves the coordination of indium ions with the carboxylate and hydroxyl groups of citric acid. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (11):
Propane-1,2,3-tricarboxylic acid:
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) is unique due to the presence of indium ions, which impart specific properties such as catalytic activity and potential biomedical applications. Unlike sodium citrate or citric acid monohydrate, the indium-citrate complex can participate in redox and substitution reactions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
4194-69-8 |
|---|---|
Formule moléculaire |
C6H5InO7 |
Poids moléculaire |
303.92 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) |
InChI |
InChI=1S/C6H8O7.In/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
VSEUCCPAJZHJSX-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[In+3] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
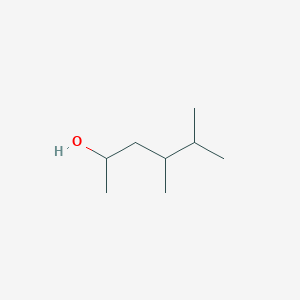
![Quinoxaline, 2-[(4-bromo-4,4-difluorobutyl)thio]-](/img/structure/B8343028.png)

![3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
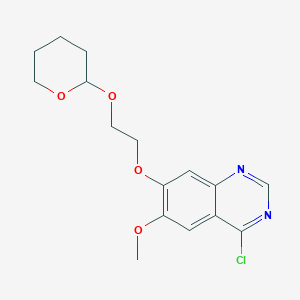
![5-(1-Azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol](/img/structure/B8343056.png)
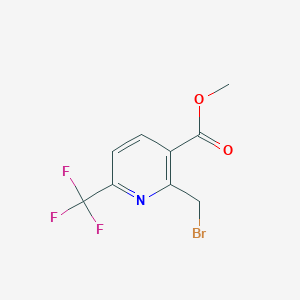
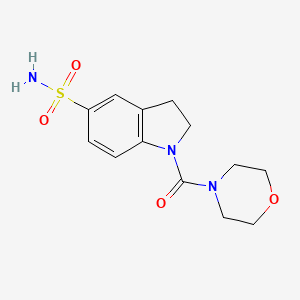

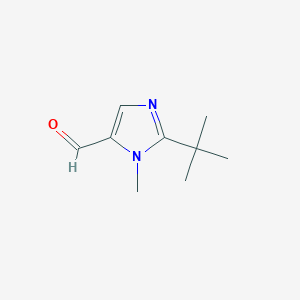
![3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine](/img/structure/B8343075.png)

